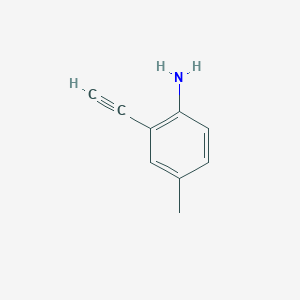

2-Ethynyl-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOACWPANOYCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348803 | |

| Record name | 2-ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215589-37-0 | |

| Record name | 2-ethynyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Ethynyl-4-methylaniline, a valuable building block in medicinal chemistry and materials science. This document details the synthetic routes from readily available starting materials and outlines the analytical techniques used for its characterization.

Introduction

This compound is an aromatic compound featuring both an amino and an ethynyl group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, polymers, and complex organic molecules with potential applications in drug discovery and materials science. The presence of the terminal alkyne allows for its participation in various coupling reactions, most notably the Sonogashira coupling, click chemistry, and polymerization reactions. The aniline moiety provides a site for derivatization and influences the electronic properties of the molecule.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide.[1] In this case, a halogenated derivative of 4-methylaniline is coupled with a protected or terminal alkyne. The preferred starting materials are 2-iodo-4-methylaniline or 2-bromo-4-methylaniline due to the higher reactivity of iodide and bromide in the Sonogashira reaction compared to chloride.[3]

Synthesis of Precursors

The synthesis of the halo-aniline precursors is a critical first step.

2-Bromo-4-methylaniline can be synthesized from 4-methylaniline (p-toluidine) via electrophilic aromatic substitution.[4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-Bromo-4-methylaniline has not been found in the search results. However, a general procedure would involve the reaction of 4-methylaniline with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve high selectivity for the ortho-bromination product.

The synthesis of 2-iodo-4-methylaniline can also be achieved from 4-methylaniline.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-Iodo-4-methylaniline has not been found in the search results. A common method involves the diazotization of 4-methylaniline followed by a Sandmeyer-type reaction with potassium iodide. Alternatively, direct iodination using an iodinating agent could be employed, though regioselectivity might be a challenge.

Sonogashira Coupling for the Synthesis of this compound

Once the halogenated precursor is obtained, the ethynyl group is introduced via a Sonogashira coupling reaction. A common and practical approach involves the use of trimethylsilylacetylene (TMSA) as the alkyne source, followed by the in-situ or subsequent deprotection of the trimethylsilyl group.[3]

Reaction Scheme:

References

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to 2-Ethynyl-4-methylaniline

Introduction

This compound is an aromatic amine derivative that incorporates both an ethynyl and a methyl functional group on the aniline framework. This specific arrangement of functional groups makes it a valuable building block in organic synthesis. The amino group can act as a nucleophile or be transformed into a diazonium salt for further reactions. The terminal alkyne is particularly useful for carbon-carbon bond-forming reactions, most notably in Sonogashira couplings, click chemistry, and polymerization reactions. These characteristics make it a relevant intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimentally determined values for properties such as melting point, boiling point, and pKa are not widely reported in the literature, computational predictions provide useful estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | --INVALID-LINK--[1] |

| Molecular Weight | 131.17 g/mol | --INVALID-LINK--[1] |

| CAS Number | 215589-37-0 | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Predicted Boiling Point | 238-242 °C (Predicted) | --INVALID-LINK--[2] |

| Predicted LogP | 2.1 | --INVALID-LINK--[3] |

| SMILES | NC1=C(C#C)C=C(C)C=C1 | --INVALID-LINK--[1] |

| InChI Key | VCOACWPANOYCBP-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and characterization of chemical compounds. The following sections outline standard methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is completely dissolved before transferring to an NMR tube.[4][5]

-

Instrumentation :

-

Spectrometer : 300-600 MHz NMR spectrometer.

-

Nuclei : ¹H and ¹³C.

-

Temperature : 25 °C.[4]

-

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single pulse.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Relaxation Delay : 1-5 seconds.

-

Spectral Width : -2 to 12 ppm.[4]

-

-

Data Analysis : The resulting spectrum should be processed (Fourier transform, phasing, baseline correction) and integrated. The chemical shifts (ppm), coupling constants (Hz), and integration values are used to confirm the molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound.

-

Sample Preparation : Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to create a working solution (e.g., 0.1 mg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[4]

-

Instrumentation and Conditions :

-

System : HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

-

Column : A reverse-phase column, such as a C18 (4.6 x 150 mm, 5 µm), is typically suitable for aromatic amines.[4][6]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : Determined by measuring the UV-Vis spectrum of the compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume : 5-20 µL.

-

-

Data Analysis : The purity is assessed by calculating the peak area percentage of the main component in the chromatogram.

Melting Point Determination

The melting point is a key physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp melting range (typically 0.5-1.0°C).

-

Sample Preparation : Place a small amount of the dry, solid sample into a capillary tube and compact the material at the sealed bottom to a height of 1-2 mm.[8]

-

Instrumentation : Utilize a digital melting point apparatus (e.g., DigiMelt or Mel-Temp) or a traditional Thiele tube with a heated oil bath.[9]

-

Procedure :

-

Perform a rapid preliminary measurement by heating at a high rate (e.g., 10-20 °C/min) to determine an approximate melting range.[9]

-

Allow the apparatus to cool significantly below the approximate melting point.

-

Perform a second, more precise measurement with a fresh sample, heating at a much slower rate (1-2 °C/min) through the expected melting range.

-

-

Data Recording : Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.

Logical and Experimental Workflows

Proposed Synthetic Pathway

A common and effective method for synthesizing aryl alkynes like this compound is the Sonogashira coupling reaction.[10][11] This pathway would typically involve the coupling of a protected or unprotected terminal alkyne with a suitably substituted aryl halide. A plausible precursor would be 2-iodo-4-methylaniline.

Workflow for Purity Assessment

A multi-technique approach is essential for the comprehensive purity assessment and structural confirmation of a synthesized compound.

References

- 1. This compound 215589-37-0 [sigmaaldrich.com]

- 2. 4-[2-(4-AMINOPHENYL)ETHYNYL]ANILINE CAS#: 6052-15-9 [m.chemicalbook.com]

- 3. 2-Ethyl-4-methylaniline | C9H13N | CID 18402705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Technical Guide: 2-Ethynyl-4-methylaniline (CAS 215589-37-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Ethynyl-4-methylaniline is limited. This guide summarizes the known information and presents a proposed synthetic protocol based on established chemical principles. The experimental procedures described herein are hypothetical and have not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

Core Properties and Safety Information

This compound is an aromatic amine containing a reactive ethynyl group, making it a potential building block in organic synthesis, particularly for the construction of heterocyclic compounds and kinase inhibitors. Due to the scarcity of published data, a comprehensive summary of its physicochemical properties is not possible. However, basic identification and safety information has been compiled from supplier safety data sheets.

Table 1: Core Data for this compound

| Property | Value | Source |

| CAS Number | 215589-37-0 | Sigma-Aldrich |

| Molecular Formula | C₉H₉N | Sigma-Aldrich[1] |

| Molecular Weight | 131.17 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% | ChemUniverse[2] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement | Source |

| H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | Sigma-Aldrich[3] |

| H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Sigma-Aldrich[3] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich[3] |

| H373: May cause damage to organs through prolonged or repeated exposure | P260: Do not breathe mist or vapors. | Sigma-Aldrich[3] |

| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | Sigma-Aldrich[3] |

Proposed Experimental Protocols

Given the lack of published synthetic procedures for this compound, a two-step synthesis is proposed, commencing from the commercially available 2-Iodo-4-methylaniline. This route employs a Sonogashira coupling with a protected alkyne, followed by deprotection.

Proposed Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylaniline (Intermediate)

This procedure is based on a standard Sonogashira coupling protocol.

-

Reagents and Materials:

-

2-Iodo-4-methylaniline (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

-

-

Protocol:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-Iodo-4-methylaniline, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate the flask and backfill with inert gas (repeat three times).

-

Add anhydrous THF and triethylamine (e.g., in a 3:1 v/v ratio with THF).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add trimethylsilylacetylene dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

-

Step 2: Synthesis of this compound (Final Product)

This procedure describes the deprotection of the trimethylsilyl (TMS) group.

-

Reagents and Materials:

-

2-((Trimethylsilyl)ethynyl)-4-methylaniline (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol (MeOH)

-

Standard laboratory glassware

-

-

Protocol:

-

Dissolve the TMS-protected aniline intermediate in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

If necessary, purify the final product by flash column chromatography to obtain pure this compound.

-

Biological Activity and Signaling Pathways

As of the date of this document, no specific biological activity or involvement in signaling pathways for this compound has been reported in the public domain. The structurally related anilinoquinazoline scaffold is known to be a pharmacophore for various kinase inhibitors. Therefore, it is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors. However, without experimental data, no signaling pathway diagrams can be provided.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and materials science. This guide provides the available core information and a detailed, albeit hypothetical, experimental protocol for its synthesis. It is imperative for researchers to validate and optimize these proposed methods in a controlled laboratory setting. Further research is required to elucidate the physicochemical properties, spectral characteristics, and potential biological activities of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethynyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of the molecular structure and conformation of 2-Ethynyl-4-methylaniline. In the absence of extensive experimental data for this specific molecule, this document leverages established computational chemistry protocols and spectroscopic data from analogous substituted anilines to predict its key structural and electronic properties. This guide is intended to serve as a foundational resource for researchers, offering insights into the molecule's geometry, vibrational modes, and electronic transitions, which are critical for applications in materials science and drug development.

Introduction

This compound is an aromatic amine with a unique combination of substituents on the benzene ring: an ethynyl group, a methyl group, and an amino group. This substitution pattern is expected to confer specific electronic and steric properties, making it a molecule of interest for the synthesis of novel organic materials, pharmaceutical intermediates, and molecular probes. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing ethynyl group can significantly influence the molecule's reactivity, intermolecular interactions, and spectroscopic signature. Understanding the foundational molecular structure and conformational preferences is paramount for predicting its behavior in various chemical and biological systems.

Molecular Structure and Conformation

The molecular structure of this compound is anticipated to be largely planar, with the aniline ring forming the core. The conformational flexibility primarily arises from the orientation of the amino group and the rotation of the methyl group.

Predicted Molecular Geometry

Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the optimized geometry of molecules. Based on studies of similar substituted anilines, the B3LYP functional with a 6-311++G(d,p) basis set is a reliable method for obtaining accurate geometric parameters.

Table 1: Predicted Bond Lengths and Bond Angles for this compound (Based on DFT Calculations of Analogous Molecules)

| Parameter | Predicted Value | Comparison with Aniline |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | ~1.39 |

| C-N | ~1.40 | ~1.40 |

| C-CH3 | ~1.51 | - |

| C-C≡CH | ~1.43 | - |

| C≡C | ~1.21 | - |

| ≡C-H | ~1.06 | - |

| N-H | ~1.01 | ~1.01 |

| C-H (aromatic) | ~1.08 | ~1.08 |

| C-H (methyl) | ~1.09 | - |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | ~120 |

| C-C-N | ~120 | ~120 |

| C-N-H | ~112 | ~113 |

| H-N-H | ~110 | ~113 |

| C-C-CH3 | ~121 | - |

| C-C-C≡CH | ~120 | - |

| C-C≡C | ~178 | - |

| C≡C-H | ~179 | - |

Note: These are predicted values based on computational studies of structurally related molecules. Actual experimental values may vary.

Conformational Analysis

The primary conformational determinant for this compound is the pyramidalization of the amino group and its orientation relative to the bulky ethynyl substituent. The amino group in aniline is known to have a shallow potential energy surface for inversion. In this substituted aniline, steric hindrance from the adjacent ethynyl group may influence the preferred orientation of the N-H bonds. Furthermore, intramolecular hydrogen bonding between one of the N-H bonds and the π-system of the ethynyl group is a possibility that would stabilize a particular conformation.

Spectroscopic Properties

The vibrational and electronic spectra of this compound are predicted to exhibit characteristic features arising from its functional groups.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides a fingerprint of the molecule's structure. The combination of FT-IR and FT-Raman spectroscopy offers a more complete vibrational analysis due to their different selection rules.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H asymmetric stretch | ~3450 | Strong | Medium |

| N-H symmetric stretch | ~3360 | Strong | Medium |

| ≡C-H stretch | ~3300 | Medium | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretch (methyl) | 2850 - 2980 | Medium | Strong |

| C≡C stretch | ~2100 | Weak | Very Strong |

| N-H scissoring | ~1620 | Strong | Weak |

| C=C stretch (aromatic) | 1500 - 1600 | Strong | Strong |

| C-N stretch | ~1280 | Strong | Medium |

| C-C stretch (ring-substituent) | 1100 - 1250 | Medium | Medium |

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the amino, methyl, and ethynyl groups will cause shifts in the absorption maxima compared to benzene. The amino and methyl groups are auxochromes that typically cause a red shift (bathochromic shift), while the ethynyl group's effect will depend on its conjugation with the ring.

Experimental Protocols

Computational Analysis Workflow

A theoretical investigation of this compound would follow the workflow depicted below.

Spectroscopic Data of 2-Ethynyl-4-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a reactive terminal alkyne and a nucleophilic aniline moiety, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development settings.

Physicochemical Properties of this compound

The known physical and chemical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 215589-37-0 |

| Appearance | Solid (predicted) |

| InChI | 1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3 |

| SMILES | Nc1c(C#C)cc(C)cc1 |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on characteristic values for its functional groups.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.7 | s | 1H | Ar-H |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~3.0 | s | 1H | -C≡C-H |

| ~2.3 | s | 3H | -CH₃ |

Rationale: The aromatic protons are expected in the typical 6.5-7.5 ppm region, with splitting patterns dependent on their coupling. The amine protons often appear as a broad singlet due to exchange and quadrupolar effects, its chemical shift being concentration-dependent. The acetylenic proton of a terminal alkyne typically resonates in the 2.0-3.2 ppm range.[1][2][3][4] The methyl group protons on the aromatic ring will appear as a singlet around 2.3 ppm.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~145-150 | Quaternary | Ar-C-NH₂ |

| ~130-135 | CH | Ar-CH |

| ~125-130 | Quaternary | Ar-C-CH₃ |

| ~115-125 | CH | Ar-CH |

| ~110-115 | Quaternary | Ar-C-C≡CH |

| ~80-85 | CH | -C≡C -H |

| ~75-80 | Quaternary | -C ≡C-H |

| ~20-25 | CH₃ | -CH₃ |

Rationale: The aromatic carbons will resonate in the 110-150 ppm region. The sp-hybridized carbons of the alkyne group are expected between 65 and 100 ppm.[5][6][7][8] The methyl carbon will be found in the aliphatic region, typically below 30 ppm.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400-3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine |

| ~3300 | Strong, sharp | ≡C-H stretch | Terminal Alkyne |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2950-2850 | Medium | C-H stretch | Methyl |

| ~2150-2100 | Weak to medium, sharp | C≡C stretch | Terminal Alkyne |

| ~1620-1580 | Medium | N-H bend | Primary Amine |

| ~1600 & ~1500 | Medium | C=C stretch | Aromatic Ring |

| ~1335-1250 | Strong | C-N stretch | Aromatic Amine |

| ~900-675 | Strong | C-H out-of-plane bend | Aromatic |

Rationale: The IR spectrum is expected to show characteristic bands for the primary amine (N-H stretches and bend), the terminal alkyne (≡C-H and C≡C stretches), and the substituted aromatic ring (C-H and C=C stretches, and out-of-plane bending).[9][10][11][12][13][14][15][16][17][18][19][20]

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 131 | [M]⁺ (Molecular Ion) |

| 130 | [M-H]⁺ |

| 116 | [M-CH₃]⁺ |

| 104 | [M-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical and the loss of HCN.[21][22][23][24][25] Terminal alkynes can also lose a hydrogen radical.[26][27] Fragmentation of the methyl group is also a likely event.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Data Processing :

-

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern characteristic of the compound.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

-

-

Ionization :

-

Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.

-

-

Mass Analysis :

-

The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.

-

-

Data Analysis :

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The difference in m/z values between fragment ions can indicate the loss of specific neutral fragments.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of this compound and other novel chemical entities.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Solved What is the expected chemical shift for the proton of | Chegg.com [chegg.com]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. bhu.ac.in [bhu.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. wikieducator.org [wikieducator.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 27. youtube.com [youtube.com]

Quantum Chemical Blueprint for 2-Ethynyl-4-methylaniline: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive computational framework for the quantum chemical analysis of 2-Ethynyl-4-methylaniline, a molecule of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol for in-silico investigation of this compound's structural, electronic, and vibrational properties.

Abstract

The structural and electronic properties of novel organic molecules are fundamental to understanding their reactivity, stability, and potential as therapeutic agents. This document outlines a theoretical approach using Density Functional Theory (DFT) to elucidate the key quantum chemical descriptors of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust computational methodology based on established practices for similar aniline and ethynyl-containing compounds.[1][2][3] The presented data is illustrative of the expected outcomes from such an analysis and serves as a template for future computational studies.

Proposed Computational Methodology

The recommended computational approach employs Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.[3][4] The calculations would be performed using a standard quantum chemistry software package such as Gaussian.[1]

Level of Theory:

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic systems.

-

Basis Set: 6-311+G(d,p).[1][2] This is a triple-zeta basis set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Types of Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.[5][6]

-

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic descriptors.

Logical Workflow for Quantum Chemical Analysis

The following diagram illustrates the proposed workflow for the computational analysis of this compound.

Caption: Workflow for the quantum chemical analysis of this compound.

Predicted Quantitative Data

The following tables summarize the type of quantitative data that would be generated from the proposed computational study. The values are illustrative and based on expectations for a molecule with this structure.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C≡C (Ethynyl) | 1.21 | |

| C-C (Ring-Ethynyl) | 1.43 | |

| C-N (Aniline) | 1.40 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-H (Aromatic) | 1.08 | |

| N-H (Aniline) | 1.01 | |

| C-C (Methyl) | 1.51 | |

| C-H (Methyl) | 1.09 | |

| **Bond Angles (°) ** | ||

| C-C≡C | 178.5 | |

| C-C-N | 120.5 | |

| H-N-H | 112.0 | |

| Dihedral Angles (°) | ||

| C-C-N-H | ~0 or ~180 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3500 | Asymmetric & Symmetric |

| C-H Stretch (Aromatic) | 3050 - 3150 | |

| C-H Stretch (Methyl) | 2900 - 3000 | |

| C≡C Stretch (Ethynyl) | 2100 - 2150 | Characteristic weak to medium IR band |

| C=C Stretch (Aromatic) | 1500 - 1600 | |

| N-H Bend | 1600 - 1650 | |

| C-N Stretch | 1250 - 1350 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| Energy of HOMO (eV) | -5.5 |

| Energy of LUMO (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 1.5 - 2.0 |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and C≡C |

Detailed Computational Protocol

This section provides a detailed methodology for carrying out the quantum chemical calculations described above.

5.1 Software and Hardware

-

Software: Gaussian 16 or a comparable quantum chemistry package.

-

Visualization: GaussView 6 or other molecular visualization software.

-

Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

5.2 Input File Preparation

-

Construct the 3D structure of this compound using a molecular builder.

-

Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

Create a Gaussian input file (.gjf or .com) with the following specifications:

-

Route Section (# line): #p B3LYP/6-311+G(d,p) Opt Freq

-

p: Prints additional output.

-

B3LYP/6-311+G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Charge and Multiplicity: Specify the charge (0) and spin multiplicity (1 for a singlet ground state).

-

Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

-

5.3 Execution and Analysis

-

Submit the input file to the quantum chemistry software.

-

Upon successful completion, check the output file for convergence of the optimization.

-

Verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

-

Extract the optimized coordinates, bond lengths, and bond angles from the output file.

-

Analyze the calculated vibrational frequencies and compare them to known ranges for characteristic functional groups.

-

Visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) surfaces to understand the molecule's electronic distribution and reactive sites. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the computational inputs, the theoretical model, and the predicted molecular properties, which are crucial for applications in drug design.

References

- 1. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

Solubility of 2-Ethynyl-4-methylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethynyl-4-methylaniline, a key building block in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical structure and provides detailed experimental protocols for its determination. Furthermore, a plausible synthetic pathway is visualized to provide a comprehensive resource for researchers.

Predicted Solubility Profile of this compound

This compound (CAS No. 215589-37-0) is an aromatic amine with a molecular weight of 131.17 g/mol . Its structure, featuring a benzene ring substituted with an amino group, a methyl group, and an ethynyl group, dictates its solubility behavior. The presence of the non-polar benzene ring and the methyl group suggests solubility in non-polar organic solvents. Conversely, the amino group can engage in hydrogen bonding, indicating potential solubility in polar organic solvents.

Based on the general principle that "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Aromatic amines are typically soluble in solvents like diethyl ether. The solubility in aqueous solutions is expected to be low but can be significantly influenced by pH. In acidic solutions, the amino group will be protonated to form an ammonium salt, which is likely to be more water-soluble.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The aromatic ring and methyl group contribute to non-polar character. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | The amino and ethynyl groups can interact with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | The amino group can act as a hydrogen bond donor, and the nitrogen and alkyne can act as acceptors. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic aromatic ring limits water solubility. |

| Aqueous Acid | Dilute HCl | Soluble | Protonation of the amino group forms a more soluble salt. |

| Aqueous Base | Dilute NaOH | Sparingly Soluble | The amino group is not expected to react with a base. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask technique.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure the separation of the saturated solution from the excess solid, centrifuge the vials at a moderate speed for 10-15 minutes.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step must be performed quickly to avoid any temperature changes that could affect the solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted solution to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used, or from the concentration determined by the analytical method.

-

Synthesis of this compound: A Plausible Workflow

A common and effective method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[1][2] This palladium- and copper-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide. A plausible synthetic route to this compound would involve the Sonogashira coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable halogenated precursor, 2-halo-4-methylaniline, followed by deprotection.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided qualitative predictions and detailed experimental protocol offer a robust framework for researchers. The visualized synthetic workflow further aids in the practical application and study of this important chemical intermediate. The information presented herein is intended to support the research and development efforts of scientists in the pharmaceutical and materials science fields.

References

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and reaction mechanisms for the preparation of 2-Ethynyl-4-methylaniline, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

Introduction

This compound is an aromatic compound featuring both an amine and a terminal alkyne functional group. This unique combination makes it a highly useful intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials. The ethynyl group can readily participate in further transformations such as cycloadditions, metal-catalyzed couplings, and polymerization reactions, while the aniline moiety provides a handle for amide bond formation and other nitrogen-based chemistry.

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira coupling of a 2-halo-4-methylaniline with a suitable acetylene source. This guide will detail the synthesis of the necessary precursors and the subsequent coupling reaction.

Synthesis of Precursors: 2-Halo-4-methylanilines

The key starting materials for the Sonogashira coupling are 2-iodo-4-methylaniline or 2-bromo-4-methylaniline. The choice between the iodo and bromo derivative often depends on reactivity and cost considerations, with aryl iodides generally exhibiting higher reactivity in the Sonogashira coupling.[1]

Synthesis of 2-Bromo-4-methylaniline

2-Bromo-4-methylaniline can be synthesized from p-toluidine (4-methylaniline) via a two-step process involving acetylation followed by bromination and subsequent deprotection.[2]

Step 1: Acetylation of p-Toluidine

The amino group of p-toluidine is first protected as an acetamide to direct the subsequent bromination to the ortho position and to moderate the activating effect of the amine.

Step 2: Bromination and Hydrolysis

The N-acetyl-p-toluidine is then brominated, followed by acidic hydrolysis to remove the acetyl protecting group and yield the desired 2-bromo-4-methylaniline.

Synthesis of 2-Iodo-4-methylaniline

2-Iodo-4-methylaniline can also be prepared from p-toluidine. A direct iodination method is available.[3]

Sonogashira Coupling Reaction for the Synthesis of this compound

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4]

Reaction Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-halo-4-methylaniline). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Reductive elimination from the resulting complex yields the final product and regenerates the Pd(0) catalyst.

-

Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then participates in the transmetalation step of the palladium cycle.

A copper-free Sonogashira coupling is also possible, where the deprotonation of the alkyne and subsequent reaction with the palladium complex occur without the intermediacy of a copper acetylide.[4][5]

Choice of Acetylene Source

A common strategy in Sonogashira couplings is to use a protected alkyne, such as ethynyltrimethylsilane (TMSA), followed by in-situ or subsequent deprotection. This can sometimes lead to cleaner reactions and higher yields.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of the precursors and for representative Sonogashira coupling reactions.

Table 1: Synthesis of 2-Halo-4-methylaniline Precursors

| Precursor | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromo-4-methylaniline | p-Toluidine | Acetic anhydride, Bromine, HCl | Acetic acid | 50-55 (bromination) | 51-57 | [2] |

| 2-Iodo-4-methylaniline | 4-Methylaniline | Iodine, Sodium bicarbonate | Dichloromethane, Water | Room Temperature | 95 | [3] |

| 2-Iodo-4-methylaniline | p-Toluidine | Ammonium iodide, Copper iodide | Benzene, Water | 70 | 82 | [6] |

Table 2: Representative Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridines | Phenylacetylene | Pd(CF3COO)2 (2.5) | CuI (5) | Et3N | DMF | 100 | 3 | 72-96 | [7] |

| Iodopyridines | Various terminal alkynes | PdCl2(PPh3)2 (5) | CuI (5) | Et3N | DMF | 65 | - | Good to Excellent | [8] |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh3)4 | - | - | DMA | 90 | 3 | 60 | [9] |

Experimental Protocols

Synthesis of 2-Iodo-4-methylaniline[3]

-

To a solution of 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (200 mL), add a solution of sodium bicarbonate (50.4 g) in water (500 mL) at room temperature.

-

Add iodine (127 g) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, treat the mixture with aqueous sodium bisulfite and extract with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-iodo-4-methylaniline.

General Protocol for Sonogashira Coupling of 2-Iodo-4-methylaniline with Ethynyltrimethylsilane

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodo-4-methylaniline (1.0 equiv.), a palladium catalyst such as PdCl2(PPh3)2 (2-5 mol%), and copper(I) iodide (4-10 mol%).

-

Add an anhydrous, degassed solvent such as DMF or THF.

-

Add a base, typically an amine like triethylamine (2-3 equiv.).

-

Add ethynyltrimethylsilane (1.1-1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

If the TMS-protected product is isolated, it can be deprotected using a mild base such as potassium carbonate in methanol to yield this compound.

Visualizations

Synthesis Pathway

Caption: Overall synthetic routes to this compound.

Sonogashira Coupling Catalytic Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-IODO-4-METHYLANILINE | 29289-13-2 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. scirp.org [scirp.org]

- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

The Untapped Potential: A Technical Guide to the Prospective Biological Activities of 2-Ethynyl-4-methylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Ethynyl-4-methylaniline represent a novel and largely unexplored chemical space with significant potential for biological activity. While direct studies on this specific scaffold are limited, a comprehensive analysis of structurally related ethynyl aniline and substituted aniline compounds reveals promising avenues for investigation, particularly in the realms of oncology, infectious diseases, and enzyme inhibition. This technical guide synthesizes the available data on analogous compounds to forecast the potential biological activities of this compound derivatives, providing a foundational resource for researchers and drug development professionals. We present extrapolated quantitative data, detailed experimental protocols from related studies, and logical workflows to guide future research and development in this area.

Introduction: The Rationale for Investigating this compound Derivatives

The aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an ethynyl group, as seen in this compound, imparts unique electronic and steric properties, making it a valuable building block for targeted therapeutics. The ethynyl moiety can participate in various chemical reactions and interactions with biological targets, enhancing binding affinity and specificity. This guide explores the prospective biological activities of derivatives based on this core structure by examining the established activities of analogous compounds.

Prospective Biological Activities and Structure-Activity Relationships

Based on the biological activities of structurally similar aniline derivatives, compounds derived from this compound are anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Substituted anilines are prominent pharmacophores in the design of kinase inhibitors for cancer therapy.[1] Aniline-based inhibitors often function as ATP-competitive inhibitors, forming key interactions within the ATP-binding pocket of kinases to disrupt signal transduction pathways responsible for cell proliferation and survival.[1]

Derivatives of 4-anilinoquinazoline have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[2][3] For instance, certain 4-anilinoquinazoline derivatives have demonstrated IC50 values in the nanomolar range against EGFR.[2] Furthermore, 2-substituted quinolines, which can be synthesized from aniline precursors, have demonstrated significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer lines.[4] The introduction of a 2-ethynyl-4-methylphenyl group onto such scaffolds could lead to novel and potent anticancer agents.

Antimicrobial Activity

Aniline derivatives have also been investigated for their antimicrobial properties. For example, novel 2-arylthiazolidin-4-one derivatives synthesized from aniline precursors have shown significant antibacterial efficacy against Klebsiella pneumoniae and selective antifungal activity against Trichophyton mentagrophytes.[5] Additionally, a series of 2,4-disubstituted quinazoline analogs, also derivable from anilines, have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria and efflux deficient E. coli.[6] The lipophilicity and electronic properties conferred by the this compound moiety could enhance the antimicrobial potency of such derivatives.

Enzyme Inhibition

The potential for this compound derivatives to act as enzyme inhibitors extends beyond kinases. For example, N-benzylideneaniline derivatives have been identified as inhibitors of Toll-like receptor 2 (TLR2), with the most potent compound showing an IC50 of 18.21 ± 0.87 μM.[7] This suggests that derivatives of this compound could be explored as modulators of inflammatory responses. Furthermore, quinoxaline derivatives, which can be synthesized from o-phenylenediamines (a related class of anilines), have been shown to inhibit thymidine phosphorylase, with the most potent analog exhibiting an IC50 value of 3.20 ± 0.10 µM.[8]

Quantitative Data from Structurally Related Aniline Derivatives

The following table summarizes the biological activities of various aniline derivatives that are structurally related to the this compound core. This data serves as a benchmark for predicting the potential efficacy of novel derivatives.

| Derivative Class | Target/Organism | Activity (IC50/MIC) | Reference |

| N-benzylideneanilines | Toll-like receptor 2 (TLR2) | 18.21 ± 0.87 μM | [7] |

| 4-anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | 12.1 ± 1.6 nM - 13.6 ± 0.8 nM | [2] |

| 2-arylthiazolidin-4-ones | Klebsiella pneumoniae | 12.5 μg/mL (MIC) | [5] |

| 2,4-disubstituted quinazolines | Gram-positive bacteria | 1 to 64 µg/mL (MIC) | [6] |

| Quinoxaline analogs | Thymidine phosphorylase | 3.20 ± 0.10 µM | [8] |

| 2-morpholino-4-anilinoquinolines | HepG2 cancer cell line | 8.50 - 12.76 μM | [9] |

Experimental Protocols for Biological Evaluation

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. The following are generalized protocols for key experiments, adapted from studies on related aniline derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (derivatives of this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.

-

Kinase Reaction: The kinase, ATP, and various concentrations of the test compound are added to the wells. The reaction is allowed to proceed for a set time at a specific temperature.

-

Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Development: A substrate for the enzyme-conjugated secondary antibody is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the kinase activity.

Visualizing Research Workflows

To facilitate the systematic investigation of this compound derivatives, the following workflows are presented in DOT language for visualization.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Utility of 2-Ethynyl-4-methylaniline: A Versatile Building Block for Heterocyclic Chemistry and Drug Discovery

Introduction: 2-Ethynyl-4-methylaniline is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic amino group on a substituted benzene ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly substituted quinolines, and a valuable precursor in the development of pharmacologically active molecules. These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.

Application 1: Synthesis of Substituted Quinolines via Electrophilic Cyclization

One of the most powerful applications of this compound is in the synthesis of substituted quinolines. The intramolecular cyclization of N-functionalized this compound derivatives, promoted by an electrophile, provides a direct and efficient route to this important heterocyclic scaffold, which is a common core in many natural products and pharmaceutical agents.

A widely used method is the electrophilic cyclization of N-(2-alkynyl)anilines.[1][2][3][4] This reaction proceeds through the activation of the alkyne by an electrophile, followed by an intramolecular attack of the aniline ring to form the quinoline system. Various electrophiles can be employed, leading to diverse 3-substituted quinolines.

Experimental Protocol: Synthesis of 3-Iodo-6-methyl-4-phenylquinoline

This protocol is adapted from the general procedure for the electrophilic cyclization of N-(2-alkynyl)anilines developed by Larock and coworkers.[2]

Reaction Scheme:

Figure 1: Two-step synthesis of a substituted quinoline.

Materials:

-

N-(Phenylprop-2-yn-1-yl)-4-methylaniline (prepared from this compound)

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a solution of N-(phenylprop-2-yn-1-yl)-4-methylaniline (0.3 mmol) in anhydrous acetonitrile (3 mL) in a round-bottom flask, add sodium bicarbonate (0.6 mmol, 2.0 equiv.).

-

To this stirred suspension, add finely ground iodine (0.9 mmol, 3.0 equiv.) in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-iodo-6-methyl-4-phenylquinoline.

Quantitative Data:

While a specific yield for 3-Iodo-6-methyl-4-phenylquinoline is not provided in the reference literature, analogous reactions reported by Larock et al. for similar substrates provide good to excellent yields, as summarized in the table below.[2]

| Entry | Alkyne Substituent (R) | Aniline Substituent | Product | Yield (%) |

| 1 | Phenyl | H | 3-Iodo-4-phenylquinoline | 76 |

| 2 | 4-Methoxyphenyl | H | 3-Iodo-4-(4-methoxyphenyl)quinoline | 71 |

| 3 | 4-Fluorophenyl | H | 4-(4-Fluorophenyl)-3-iodoquinoline | 75 |

| 4 | n-Butyl | H | 4-n-Butyl-3-iodoquinoline | 43 |

Table 1: Yields of 3-Iodoquinolines from Electrophilic Cyclization of N-(2-Alkynyl)anilines.[2]

Mechanism of Electrophilic Cyclization:

The proposed mechanism involves the initial activation of the alkyne by iodine to form an iodonium ion intermediate. This is followed by an intramolecular 6-endo-dig cyclization, where the electron-rich aniline ring attacks the activated alkyne. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.

References

2-Ethynyl-4-methylaniline: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a bifunctional aromatic compound featuring a reactive terminal alkyne and a nucleophilic aniline group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapies. The rigid, linear geometry of the ethynyl group allows it to probe deep hydrophobic pockets within enzyme active sites, while the aniline moiety provides a convenient handle for a variety of coupling reactions to construct complex molecular architectures. These properties are highly desirable in the design of kinase inhibitors and other targeted therapeutic agents. While its direct applications are emerging, its structural similarity to other well-established ethynyl aniline isomers suggests significant potential in drug discovery.

Physicochemical Properties

| Property | Value |

| CAS Number | 215589-37-0 |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Solid |

| SMILES | NC1=C(C#C)C=C(C)C=C1 |

| InChI Key | VCOACWPANOYCBP-UHFFFAOYSA-N |

Application Note 1: Synthesis of Kinase Inhibitors

The 4-anilinoquinazoline and related heterocyclic scaffolds are well-established pharmacophores for the inhibition of various protein kinases.[1] The ethynyl group of this compound can be strategically employed to interact with specific residues in the ATP-binding site of kinases, potentially enhancing potency and selectivity. The aniline nitrogen serves as the key attachment point to the heterocyclic core.

General Workflow for 4-Anilinoquinazoline Synthesis

Caption: Workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a 4-(2-Ethynyl-4-methylanilino)quinazoline Derivative

This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a 4-chloroquinazoline.

Materials:

-

This compound

-

4-Chloro-6,7-dimethoxyquinazoline (or other suitable electrophile)

-

Isopropanol (IPA)

-

Hydrochloric acid (HCl) in isopropanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).

-

Add isopropanol to create a suspension.

-

Add this compound (1.0-1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Wash the collected solid with cold isopropanol and then with diethyl ether.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and add a solution of HCl in isopropanol.

-

Collect the resulting precipitate by filtration to yield the final product.

Application Note 2: Role in Covalent Inhibitors

The terminal alkyne of this compound can act as a "warhead" for the development of covalent inhibitors.[2][3] In this context, the ethynyl group can react with a nucleophilic residue, such as a cysteine, within the target protein's binding site, leading to irreversible inhibition. This can offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance.[4]

Proposed Mechanism of Covalent Bond Formation

References

- 1. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) | MDPI [mdpi.com]

- 2. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Ethynyl-4-methylaniline in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-4-methylaniline is a bifunctional monomer with significant potential in the development of advanced materials. Its structure, featuring a reactive ethynyl group and a nucleophilic amine group on a substituted aniline backbone, allows for its use in the synthesis of high-performance polymers. Analogous to other ethynyl-terminated monomers, materials derived from this compound are anticipated to exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and specialty coatings.

The ethynyl group provides a site for thermal or catalytic cross-linking, leading to the formation of highly durable thermoset networks. The aniline moiety can be utilized in various polymerization reactions, including oxidative polymerization to create conjugated polymers with interesting electronic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science, based on established methodologies for structurally similar compounds.

Potential Applications

Polymers derived from this compound are promising candidates for a range of applications, including:

-